5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one
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Overview
Description
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one is a compound that features a trifluoromethyl group attached to a methanonaphthalene structure. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical properties of the compound it is attached to .
Preparation Methods
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one can be achieved through several routes. One common method involves the trifluoromethylation of carbon-centered radical intermediates . This process typically requires the use of specific reagents and catalysts to introduce the trifluoromethyl group into the desired molecular framework. Industrial production methods may involve large-scale reactions using optimized conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. The trifluoromethyl group can participate in radical reactions, often facilitated by photoredox catalysis . Common reagents used in these reactions include sulfur tetrafluoride, antimony trifluoride, and Ruppert’s reagent .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it may be investigated for its potential therapeutic properties, particularly due to the presence of the trifluoromethyl group, which can enhance the biological activity of compounds . In industry, it can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating its biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 5-(Trifluoromethyl)-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one include other trifluoromethyl-substituted molecules such as trifluoromethane, 1,1,1-trifluoroethane, and hexafluoroacetone . These compounds share the trifluoromethyl group, which imparts similar chemical properties, but they differ in their overall molecular structure and specific applications.
Properties
CAS No. |
85977-28-2 |
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Molecular Formula |
C12H9F3O |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
3-(trifluoromethyl)tricyclo[6.2.1.02,7]undeca-2(7),3,5-trien-9-one |
InChI |
InChI=1S/C12H9F3O/c13-12(14,15)9-3-1-2-7-8-4-6(11(7)9)5-10(8)16/h1-3,6,8H,4-5H2 |
InChI Key |
ISERJJQTUPQELR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)C1C3=C2C(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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